molecular formula C16H12N2O3 B2379244 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 354781-66-1

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2379244
CAS No.: 354781-66-1
M. Wt: 280.283
InChI Key: IVGKYETVLRUEPW-UHFFFAOYSA-N
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Description

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with benzoic acid derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole N-oxides, hydroxyl derivatives, and various substituted aromatic compounds .

Scientific Research Applications

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its combination of a pyrazole ring with a benzoic acid moiety enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(3-oxo-5-phenyl-1H-pyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-10-14(11-5-2-1-3-6-11)17-18(15)13-8-4-7-12(9-13)16(20)21/h1-10,17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKYETVLRUEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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